16,16-dimethyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, which is a naturally occurring lipid compound derived from fatty acids. Prostaglandins are known for their hormone-like effects in various physiological processes, including inflammation and smooth muscle contraction. This specific compound is noted for its enhanced stability and potency, making it a valuable tool in both research and therapeutic applications. It is classified as a prostaglandin analog, specifically designed to mimic and enhance the biological activities of its natural counterpart while exhibiting increased resistance to metabolic degradation .
The synthesis of 16,16-dimethyl Prostaglandin E1 typically involves several key steps, starting from commercially available precursors. A common synthetic route includes the use of Corey lactone as an intermediate, which can be produced through chemoenzymatic methods. These methods are favored for their scalability and efficiency in industrial settings, allowing for the production of prostaglandin derivatives on a larger scale.
The molecular formula for 16,16-dimethyl Prostaglandin E1 is . The compound features a complex structure characteristic of prostaglandins, including multiple functional groups that contribute to its biological activity.
16,16-dimethyl Prostaglandin E1 is capable of undergoing various chemical reactions due to its functional groups.
The mechanism by which 16,16-dimethyl Prostaglandin E1 exerts its effects involves binding to specific prostaglandin receptors located on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, including:
The compound's stability allows it to maintain efficacy over longer periods compared to natural prostaglandins, which are rapidly metabolized .
16,16-dimethyl Prostaglandin E1 has a wide range of scientific applications:
The development of synthetic prostaglandin analogs emerged from efforts to overcome the limitations of natural prostaglandins, which exhibit rapid enzymatic inactivation in vivo. Natural prostaglandin E1 (Alprostadil) was initially discovered in seminal fluid and recognized for its vasodilatory and smooth muscle-modulating properties [8]. However, its clinical utility was hampered by extreme susceptibility to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated degradation, resulting in a plasma half-life of minutes. This prompted systematic structural modification campaigns during the 1970s–1980s to create metabolically stabilized analogs. 16,16-dimethyl Prostaglandin E1 (chemical name: 9-oxo-11α,15R-dihydroxy-16,16-dimethyl-prost-13E-en-1-oic acid; CAS 41692-15-3) was among the first generation of synthetic analogs designed to resist enzymatic inactivation while retaining or enhancing biological activity. Its discovery represented a significant milestone in eicosanoid pharmacology, enabling prolonged physiologic effects unattainable with native prostaglandins [6] [8].
The 16,16-dimethyl modification confers two critical biochemical advantages over native Prostaglandin E1:
| Property | Native Prostaglandin E1 | 16,16-dimethyl Prostaglandin E1 | Significance |
|---|---|---|---|
| Susceptibility to 15-PGDH | High | Very Low | Prolongs in vivo half-life & duration of action |
| Relative Potency (VSMC Contraction) | 1x | >2x (vs. PGF2α in bronchial muscle) | Enhanced efficacy at lower concentrations |
| Membrane Interaction | Moderate | Enhanced (See Table 2) | Alters biophysical properties & signaling locale |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: